DNA-PK-IN-2 is a small molecule inhibitor targeting DNA-dependent protein kinase, a critical enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, where DNA repair mechanisms can contribute to tumor survival and resistance to therapies.
The compound is synthesized in laboratory settings primarily for research purposes, with studies focusing on its role in inhibiting the activity of DNA-dependent protein kinase. Research articles and clinical studies have explored its efficacy and mechanism of action, particularly in cancer biology.
DNA-PK-IN-2 is classified as a kinase inhibitor. It specifically inhibits the activity of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which is part of the DNA-PK complex that includes Ku70 and Ku80 proteins. The inhibition of DNA-PKcs disrupts the repair of DNA double-strand breaks, making it a promising candidate for enhancing the effectiveness of radiotherapy and chemotherapy.
The synthesis of DNA-PK-IN-2 typically involves organic synthesis techniques that may include multi-step reactions to build the complex molecular structure. Common methods may include:
The synthesis process may require specific conditions such as temperature control, reaction time optimization, and careful monitoring of reactant ratios to ensure high yield and purity. Each step must be validated through analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the structure and purity of DNA-PK-IN-2.
The molecular structure of DNA-PK-IN-2 is characterized by specific functional groups that confer its inhibitory properties against DNA-dependent protein kinase. The precise three-dimensional conformation is crucial for its interaction with the enzyme's active site.
Key structural data may include:
DNA-PK-IN-2 primarily engages in competitive inhibition with DNA-dependent protein kinase catalytic subunit. The binding affinity and kinetics can be studied through various biochemical assays.
Reactions involving DNA-PK-IN-2 can be analyzed using:
DNA-PK-IN-2 inhibits the phosphorylation activity of DNA-dependent protein kinase, thereby preventing it from facilitating the repair of double-strand breaks. This inhibition leads to increased sensitivity of cancer cells to radiation and certain chemotherapeutic agents.
Research indicates that treatment with DNA-PK inhibitors like DNA-PK-IN-2 can enhance apoptosis in cancer cells exposed to genotoxic stress. Studies have shown that combining this inhibitor with other treatments can lead to synergistic effects, improving therapeutic outcomes.
DNA-PK-IN-2 is primarily used in cancer research, particularly in studies aimed at understanding the role of DNA repair mechanisms in tumor biology. Its applications include:
DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a serine/threonine kinase within the phosphatidylinositol 3-kinase-related kinase (PIKK) family, sharing structural homology with ATM, ATR, and mTOR. At ~470 kDa, DNA-PKcs is the largest PIKK member, comprising 4,128 amino acids organized into distinct domains:
DNA-PKcs functions exclusively as part of the DNA-PK holoenzyme, which includes the Ku70/Ku80 heterodimer. Upon binding to DNA double-strand breaks (DSBs), Ku recruits DNA-PKcs, triggering kinase activation through allosteric rearrangements. Cryo-EM studies reveal that activation involves stretching/twisting of HEAT repeats and opening of the PIKK regulatory domain (PRD), enabling substrate access [5] [10]. Unlike ATM/ATR, DNA-PK activation is DNA-end-dependent, with the helix-hairpin-helix motif (residues 816–836) directly interacting with DNA termini to stabilize the active conformation [10].
Table 1: DNA-PK-IN-2 Compound Overview
| Property | Detail |
|---|---|
| Chemical Name | DNA-PK-IN-2 |
| CAS Number | 2665720-22-7 |
| Molecular Formula | C~20~H~23~N~5~O~3~ |
| Molecular Weight | 381.43 g/mol |
| Biological Target | DNA-dependent protein kinase (DNA-PK) |
| Patent Reference | WO2021136462A1, Compound 1 |
| Therapeutic Indication | Cancer diseases (research stage) |
| Chemical Structure |
Inhibition of DNA-PK disrupts two critical pro-oncogenic pathways:
DNA-PK is indispensable for non-homologous end joining (NHEJ), the primary DSB repair pathway in mammals:
Beyond DNA repair, DNA-PKcs promotes oncogenesis through:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5